molecular formula C13H16O3 B13002530 Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate

Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate

Cat. No.: B13002530
M. Wt: 220.26 g/mol
InChI Key: KOCHUXMFNDQVCQ-RYUDHWBXSA-N
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Description

Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate is a chemical compound that features a cyclobutyl ring substituted with a hydroxymethyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the hydroxymethyl group: This step often involves hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Esterification with benzoic acid: The final step involves the esterification of the hydroxymethyl group with benzoic acid, typically using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (1R,2R)-2-(carboxymethyl)cyclobutyl benzoate.

    Reduction: Formation of (1R,2R)-2-(hydroxymethyl)cyclobutylmethanol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzoate ester can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-(hydroxymethyl)cyclobutyl acetate
  • (1R,2R)-2-(hydroxymethyl)cyclobutyl propionate
  • (1R,2R)-2-(hydroxymethyl)cyclobutyl butyrate

Uniqueness

Rel-((1R,2R)-2-(hydroxymethyl)cyclobutyl)methyl benzoate is unique due to the presence of the benzoate ester, which imparts distinct chemical and biological properties compared to other similar compounds. The benzoate group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclobutyl]methyl benzoate

InChI

InChI=1S/C13H16O3/c14-8-11-6-7-12(11)9-16-13(15)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m0/s1

InChI Key

KOCHUXMFNDQVCQ-RYUDHWBXSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1CO)COC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(C1CO)COC(=O)C2=CC=CC=C2

Origin of Product

United States

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